Ethyl 2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate
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Overview
Description
Ethyl 2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their stability, lipophilicity, and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate typically involves the esterification of 2-(3-fluoro-4-(trifluoromethyl)phenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluoro or trifluoromethyl groups.
Major Products Formed
Oxidation: 2-(3-fluoro-4-(trifluoromethyl)phenyl)acetic acid.
Reduction: 2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl 2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate and its derivatives involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by increasing its lipophilicity and stability. This can lead to improved pharmacokinetic properties and biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-(trifluoromethyl)phenyl)acetate: Similar structure but with the trifluoromethyl group in a different position.
4-(trifluoromethyl)phenol: Contains the trifluoromethyl group but lacks the ester functionality.
(2S)-2-{3-[({[2-fluoro-4-(trifluoromethyl)phenyl]carbonyl}amino)methyl]}: Contains both fluoro and trifluoromethyl groups but in a different chemical context.
Uniqueness
Ethyl 2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials .
Properties
Molecular Formula |
C11H10F4O2 |
---|---|
Molecular Weight |
250.19 g/mol |
IUPAC Name |
ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C11H10F4O2/c1-2-17-10(16)6-7-3-4-8(9(12)5-7)11(13,14)15/h3-5H,2,6H2,1H3 |
InChI Key |
UHGFMXUDKSPQOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)C(F)(F)F)F |
Origin of Product |
United States |
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